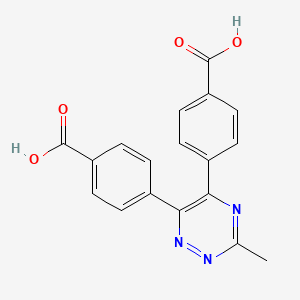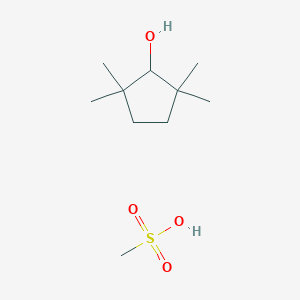
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a chloromethyl group, two dioctyl groups, and an oxo-lambda~5~-phosphane core. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of dioctylmagnesium with chloromethylphosphine oxide can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus derivatives .
Aplicaciones Científicas De Investigación
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, forming stable complexes that facilitate catalytic processes. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane
- Tris(dioctyl)phosphine
- Dioctylphosphine oxide
Uniqueness
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is unique due to its specific combination of functional groups, which impart distinct reactivity and coordination properties. The presence of both chloromethyl and dioctyl groups allows for versatile chemical modifications and applications in various fields .
Propiedades
Número CAS |
111257-07-9 |
|---|---|
Fórmula molecular |
C17H36ClOP |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
1-[chloromethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C17H36ClOP/c1-3-5-7-9-11-13-15-20(19,17-18)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
Clave InChI |
ABLORXIOPKITRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCP(=O)(CCCCCCCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


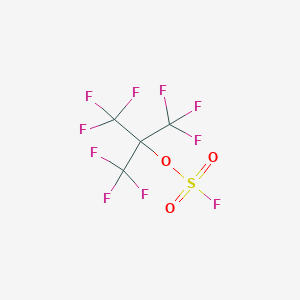
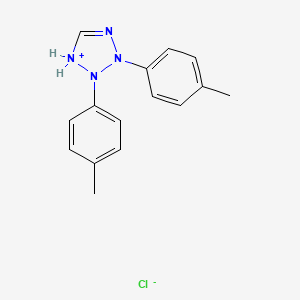
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

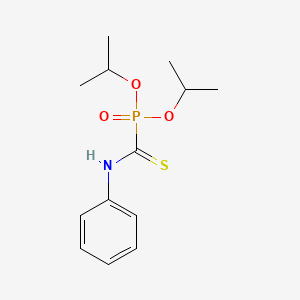

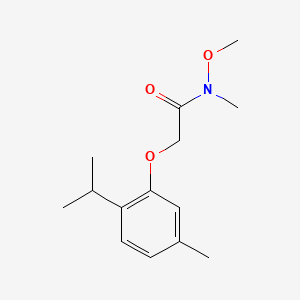
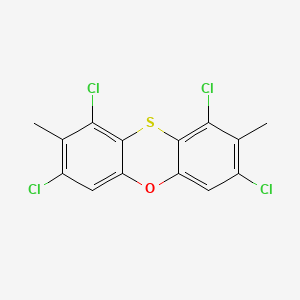
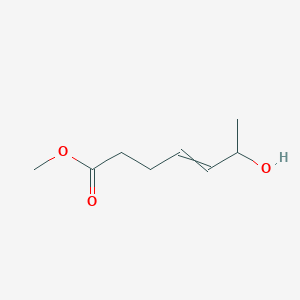
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
